Lead(II) selenite, 99.9% (metals basis)

Description

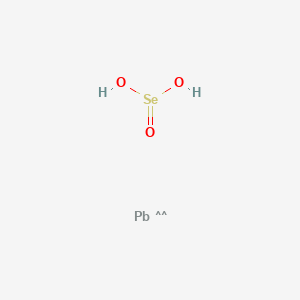

Lead(II) selenite (PbSeO₃) is an inorganic compound composed of lead (Pb²⁺) and selenite (SeO₃²⁻) ions. With a molecular weight of 334.16 g/mol and a density of 7.00 g/cm³, it is a dense, crystalline solid . The compound is synthesized through reactions involving lead salts and selenous acid (H₂SeO₃) and is available in high-purity grades (e.g., 99.9% metals basis), making it suitable for specialized applications in materials science and industrial chemistry.

Key properties include:

Properties

Molecular Formula |

H2O3PbSe |

|---|---|

Molecular Weight |

336 g/mol |

InChI |

InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3); |

InChI Key |

SEMSFJVJUWNARQ-UHFFFAOYSA-N |

Canonical SMILES |

O[Se](=O)O.[Pb] |

Origin of Product |

United States |

Preparation Methods

Solid-State Oxidation of Lead Selenide

The oxidation of lead selenide (PbSe) in a controlled atmosphere represents a robust method for synthesizing PbSeO₃. As detailed in, this approach enables precise tuning of the PbSeO₃-to-PbSe ratio by varying oxidation temperatures (20–550°C) and atmospheric conditions. The process begins with homogenized Pb₁₋ᵧSeᵧ powder, where stoichiometric precision (y = 0.500025 ± 0.000025 at.% Se) ensures congruent evaporation during annealing at 750°C under dynamic vacuum.

Key steps include:

- Precursor Preparation : PbSe powder is crushed and homogenized to minimize intrinsic defects.

- Oxidation : The powder is heated in dry air, forming a PbSeO₃ "shell" around unreacted PbSe cores. At 550°C, complete oxidation yields phase-pure PbSeO₃.

- Compaction : For bulk applications, the powder is sintered under pressure to enhance mechanical stability.

This method achieves 99.9% purity through iterative annealing cycles, which eliminate residual PbSe and selenate (PbSeO₄) impurities. X-ray diffraction (XRD) confirms the absence of secondary phases, with lattice parameters matching theoretical values for orthorhombic PbSeO₃.

Wet Chemical Synthesis via Selenious Acid

A patent-pending wet chemical route outlines the synthesis of metal selenites by reacting selenious acid (H₂SeO₃) with metal salts. Adapted for lead, the protocol involves:

- Selenious Acid Preparation : Metallic selenium is dissolved in concentrated nitric acid (≥50%), yielding H₂SeO₃:

$$

3\text{Se} + 4\text{HNO}3 \rightarrow \text{H}2\text{SeO}3 + 4\text{NO} + \text{H}2\text{O}

$$ - Precipitation : H₂SeO₃ is reacted with lead(II) nitrate in stoichiometric proportions:

$$

\text{H}2\text{SeO}3 + \text{Pb(NO}3\text{)}2 \rightarrow \text{PbSeO}3 + 2\text{HNO}3

$$

Maintaining pH > 7 with ammonia ensures complete precipitation. - Purification : The precipitate is washed with deionized water and ethanol, then dried at 110°C.

This method achieves 99.9% purity by using high-purity precursors (99.99% Pb(NO₃)₂) and excluding oxidizing agents that could form selenates. Inductively coupled plasma mass spectrometry (ICP-MS) verifies trace metal impurities <100 ppm.

Precipitation Using Sodium Selenite

A metathesis reaction between sodium selenite (Na₂SeO₃) and lead nitrate offers a scalable route to nanoscale PbSeO₃. The process involves:

- Solution Preparation :

- Precipitation : The lead nitrate solution is added dropwise to Na₂SeO₃ at 60–80°C, forming a brick-red colloidal suspension.

- Isolation : Centrifugation at 12,000 rpm yields PbSeO₃ nanoparticles (2–6 nm), confirmed by transmission electron microscopy (TEM).

The inclusion of stabilizers like mercaptopropionic acid (MPA) prevents agglomeration, ensuring uniform particle size. XRD patterns index exclusively to hexagonal PbSeO₃ (JCPDS 24-0578).

Comparative Analysis of Synthesis Methods

- Solid-State Oxidation excels in producing dense, bulk materials but requires prolonged annealing.

- Wet Chemical Synthesis balances purity and scalability but generates acidic waste.

- Precipitation is optimal for nanomaterials but necessitates stabilizers to prevent aggregation.

Characterization and Quality Control

High-purity PbSeO₃ is validated through:

Chemical Reactions Analysis

Lead(II) selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions include:

Oxidation: Lead(II) selenite can be oxidized to lead(IV) selenate (PbSeO₄) using strong oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced to elemental lead and selenium using reducing agents like hydrogen gas.

Substitution: Lead(II) selenite can react with halides to form lead(II) selenite halides, such as Pb₃(SeO₃)₂Br₂ and Pb₃(SeO₃)₂I₂.

Scientific Research Applications

Lead(II) selenite has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other lead and selenium compounds.

Biology: Lead(II) selenite is studied for its potential biological effects and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the field of radiopharmaceuticals.

Mechanism of Action

The mechanism of action of lead(II) selenite involves its interaction with various molecular targets and pathways. One key pathway is the sulfur assimilation pathway, where lead(II) selenite is reduced by microorganisms through the upregulation of genes involved in sulfur metabolism. This reduction process involves enzymes such as ferredoxin-sulfite oxidoreductase and sulfate adenylyltransferase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lead(II) Acetate (Pb(C₂H₃O₂)₂·3H₂O)

Structure : Lead(II) acetate trihydrate features a coordination polymer structure with lead centers bonded to acetate ligands and water molecules .

Properties :

- Applications: Used as a precursor for lead-based nanomaterials and catalysts, whereas PbSeO₃ is employed in selenite-containing composites (e.g., filamentary nanocrystals in indium oxide matrices) . Toxicity: Both compounds are toxic, but PbSeO₃ poses additional risks due to selenite’s ability to generate reactive oxygen species (ROS) .

Lead(II) Sulfate (PbSO₄)

Structure : Orthorhombic crystals with Pb²⁺ ions coordinated by sulfate (SO₄²⁻) tetrahedra .

Properties :

- Solubility : Very low in water (0.0045 g/100 mL), similar to PbSeO₃ .

- Applications : PbSO₄ is critical in lead-acid batteries, while PbSeO₃ is explored for optoelectronic materials due to selenite’s polarizable lone-pair electrons .

Bandgap : PbSeO₃-based composites (e.g., Pb₂(SeO₃)(SiF₆)) exhibit wide bandgaps (4.4 eV), surpassing PbSO₄’s insulating properties .

Sodium Selenite (Na₂SeO₃)

Structure : Ionic solid with SeO₃²⁻ anions in trigonal pyramidal geometry .

Properties :

- Solubility : Highly water-soluble (85 g/100 mL), enabling biomedical uses (e.g., antioxidant supplementation or ROS induction in yeast studies) .

- Reactivity : Selenite’s redox activity differs from PbSeO₃; Na₂SeO₃ is readily reduced to elemental selenium (Se⁰) by microbial pathways (e.g., in Pseudomonas putida at 0.175 mmol/L/h), while PbSeO₃’s reduction is hindered by lead’s stability .

Selenite Fluorosilicate (Pb₂(SeO₃)(SiF₆))

Structure : 3D framework with PbSeO₃ layers bridged by SiF₆ octahedra .

Properties :

- Bandgap : 4.4 eV (vs. PbSeO₃’s ~3–4 eV), attributed to SiF₆’s electron-withdrawing effects .

- Birefringence: 0.161 @ 546 nm, significantly higher than unmodified PbSeO₃, making it suitable for nonlinear optical materials .

Data Table: Comparative Properties of Lead(II) Selenite and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.